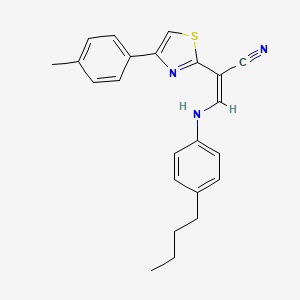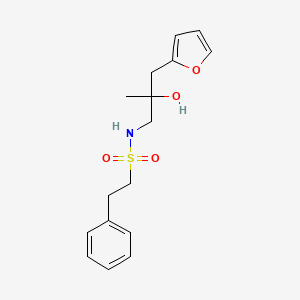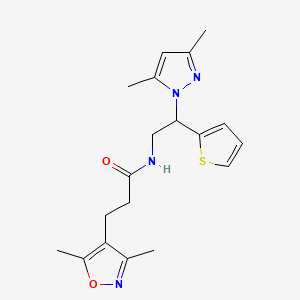
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, also known as CP-55940, is a synthetic cannabinoid compound. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-55940 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
Potential in Diabetes Treatment
One of the earliest identified applications of related sulfonylurea compounds, which share a functional group similarity to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, was in the treatment of diabetes. The mode of action of these drugs is similar, focusing on enhancing insulin secretion from the pancreas. Research conducted in the 1960s on metahexamide, a compound with a related mechanism, demonstrated its potential for diabetes treatment through preliminary studies suggesting a significantly strong hypoglycemic effect compared to other drugs in its class (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).
Assessment in Tumors Using PET Imaging
Another significant application of similar compounds is in the evaluation of tumor proliferation using PET imaging. A study designed to assess the safety and feasibility of imaging tumor proliferation with 18F-ISO-1, a compound structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, indicated its potential in evaluating the proliferative status of solid tumors. This approach could significantly contribute to the assessment and treatment planning for various cancers (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).
Implications in Neurological Conditions
Compounds with similar structures have been evaluated for their implications in neurological conditions. Research on memantine, which shares pharmacological characteristics with N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, demonstrated its potential in treating neurological disorders like Parkinson's disease by antagonizing NMDA receptors, suggesting a pathway for investigating the therapeutic uses of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide in similar conditions (Kornhuber, Bormann, Retz, Hübers, & Riederer, 1989).
Exploration in Treatment of Hyponatremia
Additionally, research into related sulfonamide compounds has explored their use in treating hyponatremia, a condition characterized by low sodium levels in the blood, often associated with syndrome of inappropriate antidiuretic hormone (SIADH). A study on the effects of a non-peptide arginine vasopressin (AVP) antagonist suggests potential routes through which N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide could be researched for similar applications (Saito, Ishikawa, Abe, Kamoi, Yamada, Shimizu, Saruta, & Yoshida, 1997).
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-24-18-8-7-17(13-19(18)25-2)26(22,23)20-14-15-9-11-21(12-10-15)16-5-3-4-6-16/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYFQNCMGXRPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Chloro-3-ethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2978275.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978279.png)
![7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)

![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2978297.png)